Cas no 174677-83-9 ((1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine)

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine is a chiral bidentate ligand featuring both phosphine and diamine donor groups, making it highly effective in asymmetric catalysis. Its rigid cyclohexane backbone and stereospecific (1S,2S) configuration ensure precise control over enantioselective reactions, particularly in hydrogenation and cross-coupling processes. The diphenylphosphino-benzyl substituents enhance electron density and steric bulk, improving catalytic activity and selectivity. This ligand is particularly valuable in the synthesis of chiral pharmaceuticals and fine chemicals, where high enantiomeric purity is critical. Its stability under a range of reaction conditions further broadens its utility in homogeneous catalysis.
(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine structure
174677-83-9 structure
Product Name:(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine
CAS No:174677-83-9
MF:C44H44N2P2
MW:662.781092643738
MDL:MFCD17014022
CID:1035689
PubChem ID:71463644
Update Time:2025-10-29

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine
    • (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine
    • (1S,2S)-
    • (S,S)-N,N'-bis(2-Ph2PC6H4-CH2)cyclohexane-1,2-diamine
    • (S,S)-N,N'-bis[o-diphenylphosphino]benzyl-1,2-diaminocyclohexane
    • AK119071
    • N,N'-bis[2-(diphenylphosphino)benzyl]-1R,2R-diaminocyclo-hexane
    • N,N'-bis[o-(diphenylphosphino)benzylidene]-(1S,2S)-diaiminocyclohexane
    • N,N'-bis[o-(diphenylphosphino)benzylidene]-1S,2S-diaminocyclohexane
    • SC11480
    • (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diaMine
    • (S,S)-1,2-Bis[[[2-(diphenylphosphino)phenyl]methyl]amino]cyclohexane
    • S,S-N,N'-bis[[2-(diphenylphosphino) phenyl]Methyl]-1,2-CyclohexanediaMine
    • (1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-cyclohexanediamine
    • 95% pound not98%ee
    • DTXSID50855643
    • (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine, min. 97%
    • SCHEMBL17513090
    • DB-210704
    • (1S,2S)-N~1~,N~1~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine
    • (1S,2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine
    • 174677-83-9
    • (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine,min. 97%
    • (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine, min. 97per cent
    • (1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]- 1,2-cyclohexanediamine,99%e.e.
    • MDL: MFCD17014022
    • Inchi: 1S/C44H44N2P2/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2/t41-,42-/m0/s1
    • InChI Key: GEZITKLHMKZYMH-COCZKOEFSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=CC=C1CN(CC1=CC=CC=C1P(C1C=CC=CC=1)C1C=CC=CC=1)[C@H]1CCCC[C@@H]1N

Computed Properties

  • Exact Mass: 662.29832
  • Monoisotopic Mass: 662.29797341g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 11
  • Complexity: 806
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Melting Point: 54-56 ºC
  • Solubility: Insuluble (1.7E-7 g/L) (25 ºC),
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 24.06
  • Sensitiveness: Air Sensitive

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine Pricemore >>

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(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine Suppliers

Amadis Chemical Company Limited
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(CAS:174677-83-9)(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine
Order Number:A1002749
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 14:59
Price ($):166.0/619.0
Email:sales@amadischem.com

Additional information on (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine

Research Brief on (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine (CAS: 174677-83-9)

The compound (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine (CAS: 174677-83-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in asymmetric catalysis and drug development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanistic insights, and therapeutic potential.

Recent studies have highlighted the role of (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine as a chiral ligand in transition-metal-catalyzed asymmetric reactions. Its ability to form stable complexes with metals such as rhodium and iridium has been exploited in the synthesis of enantiomerically pure pharmaceuticals. For instance, a 2023 study published in the Journal of the American Chemical Society demonstrated its efficacy in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, achieving enantiomeric excesses of up to 99%.

In addition to its catalytic applications, this compound has shown promise in the development of novel therapeutic agents. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed its potential as a scaffold for designing inhibitors of protein-protein interactions (PPIs) involved in cancer progression. The study reported that derivatives of (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine exhibited selective binding to the MDM2-p53 interface, a critical target in oncology.

The synthesis of (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine has also been optimized in recent years. A 2022 paper in Organic Process Research & Development detailed a scalable and cost-effective route for its production, utilizing a combination of palladium-catalyzed cross-coupling and chiral resolution techniques. This advancement is expected to facilitate its broader adoption in both academic and industrial settings.

Despite these promising developments, challenges remain in the practical application of this compound. Issues such as its stability under physiological conditions and potential toxicity profiles require further investigation. Ongoing research is focused on addressing these limitations through structural modifications and formulation strategies.

In conclusion, (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine (CAS: 174677-83-9) represents a versatile and valuable tool in both synthetic chemistry and drug discovery. Its dual role as a chiral ligand and a therapeutic scaffold underscores its importance in the chemical biology and medicinal chemistry fields. Future studies are expected to explore its applications in other areas, such as materials science and diagnostics, further expanding its utility.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:174677-83-9)(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)-benzyl)cyclohexane-1,2-diamine
A1002749
Purity:99%/99%
Quantity:1g/5g
Price ($):166.0/619.0
Email